6-Fluoro-2-formyl-3-hydroxybenzoic acid 6-Fluoro-2-formyl-3-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 2138193-88-9
VCID: VC7116457
InChI: InChI=1S/C8H5FO4/c9-5-1-2-6(11)4(3-10)7(5)8(12)13/h1-3,11H,(H,12,13)
SMILES: C1=CC(=C(C(=C1O)C=O)C(=O)O)F
Molecular Formula: C8H5FO4
Molecular Weight: 184.122

6-Fluoro-2-formyl-3-hydroxybenzoic acid

CAS No.: 2138193-88-9

Cat. No.: VC7116457

Molecular Formula: C8H5FO4

Molecular Weight: 184.122

* For research use only. Not for human or veterinary use.

6-Fluoro-2-formyl-3-hydroxybenzoic acid - 2138193-88-9

Specification

CAS No. 2138193-88-9
Molecular Formula C8H5FO4
Molecular Weight 184.122
IUPAC Name 6-fluoro-2-formyl-3-hydroxybenzoic acid
Standard InChI InChI=1S/C8H5FO4/c9-5-1-2-6(11)4(3-10)7(5)8(12)13/h1-3,11H,(H,12,13)
Standard InChI Key FLOZRVYJZHJLBZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1O)C=O)C(=O)O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid core substituted at the 2-, 3-, and 6-positions with formyl, hydroxyl, and fluorine groups, respectively (Figure 1). The SMILES notation C1=CC(=C(C(=C1O)C=O)C(=O)O)F\text{C1=CC(=C(C(=C1O)C=O)C(=O)O)F} confirms this arrangement, while the InChIKey FLOZRVYJZHJLBZ-UHFFFAOYSA-N\text{FLOZRVYJZHJLBZ-UHFFFAOYSA-N} provides a unique identifier for its stereoelectronic configuration . The presence of electron-withdrawing groups (fluorine, carboxylic acid) and an electron-donating hydroxyl group creates a polarized electronic environment, influencing its reactivity and solubility.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight184.12 g/mol
Boiling Point348.2±42.0C348.2 \pm 42.0^\circ \text{C}
Density1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3
Flash Point164.4±27.9C164.4 \pm 27.9^\circ \text{C}
LogP1.47
Vapor Pressure0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25C25^\circ \text{C}

Spectroscopic and Computational Data

Synthetic Routes and Intermediate Utility

Formylation and Halogenation Strategies

While no direct synthesis of 6-fluoro-2-formyl-3-hydroxybenzoic acid is documented, analogous pathways for substituted salicylic acids suggest feasible approaches. For example, Reimer-Tiemann formylation of 5-bromo salicylic acid under basic conditions yields 2-formyl derivatives, as demonstrated in the synthesis of HIV integrase inhibitors . Fluorination at the 6-position could be achieved via electrophilic aromatic substitution using Nfluoropyridiniumsalts\text{N}-fluoropyridinium salts or directed ortho-metalation followed by quenching with F2\text{F}_2.

Role in Medicinal Chemistry

The compound’s structural motifs align with pharmacophores observed in HIV integrase inhibitors. Chalcone derivatives bearing 3-keto salicylic acid moieties (e.g., compound III in ) exhibit inhibitory activity by chelating the enzyme’s catalytic magnesium ions. Introducing a fluorine atom at the 6-position could enhance metabolic stability and membrane permeability, as seen in fluorinated antivirals like raltegravir .

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